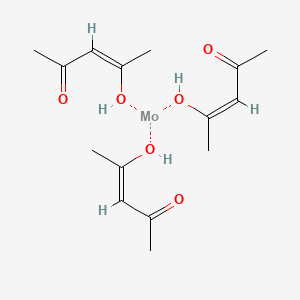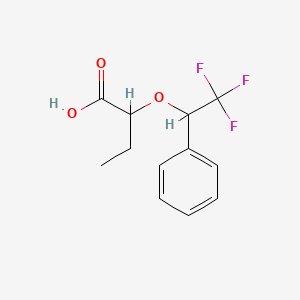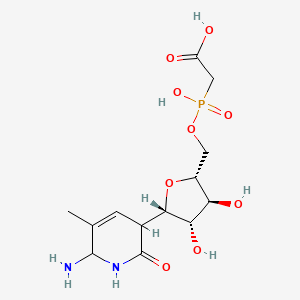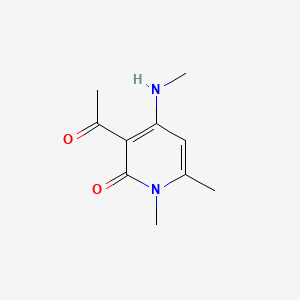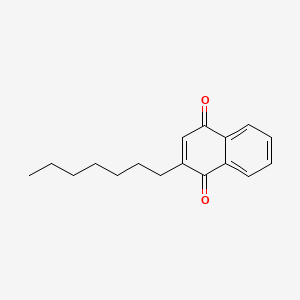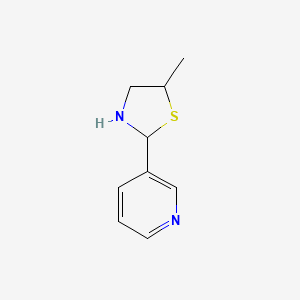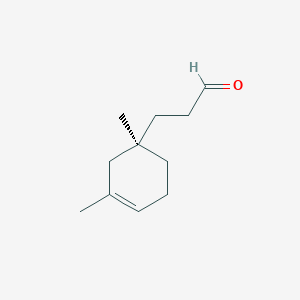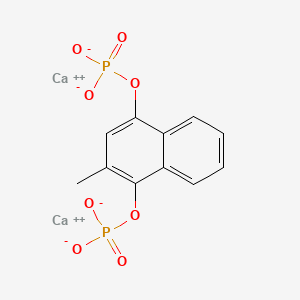
Menadiol Diphosphate dicalcium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Menadiol diphosphate dicalcium is a compound that belongs to the class of organic compounds known as naphthalenes. These compounds contain a naphthalene moiety, which consists of two fused benzene rings. This compound is a derivative of menadione, also known as vitamin K3, which is a synthetic naphthoquinone. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Menadiol diphosphate dicalcium can be synthesized through several methods. One common method involves the oxidation of 2-methyl-naphthalene or 2-methylnaphthol. Other approaches include the demethylation of 2-methyl-1,4-dimethoxynaphthalene . The synthesis of menadiol diphosphate involves the phosphorylation of menadiol, which can be achieved using phosphorylating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis processes. These processes are designed to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: Menadiol diphosphate dicalcium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the naphthalene moiety and the phosphate groups.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and phosphorylating agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions may produce hydroquinone derivatives .
Scientific Research Applications
Menadiol diphosphate dicalcium has a wide range of scientific research applications. In chemistry, it is used as a substrate for various enzymatic reactions, including those involving non-specific alkaline phosphatase . In biology and medicine, it is studied for its potential role in metabolic pathways and its effects on cellular processes. Additionally, this compound is used in industrial applications, such as the production of vitamins and other bioactive compounds .
Mechanism of Action
The mechanism of action of menadiol diphosphate dicalcium involves its role as a cofactor in enzymatic reactions. It participates in the posttranslational gamma-carboxylation of glutamic acid residues in certain proteins, which is essential for their biological activity . This compound also interacts with various molecular targets and pathways, influencing cellular processes and metabolic functions.
Comparison with Similar Compounds
Menadiol diphosphate dicalcium is similar to other naphthoquinone derivatives, such as menadione (vitamin K3), phylloquinone (vitamin K1), and menaquinone (vitamin K2). it is unique in its specific chemical structure and the presence of phosphate groups, which confer distinct chemical and biological properties . These properties make this compound particularly useful in certain scientific and industrial applications.
List of Similar Compounds:- Menadione (Vitamin K3)
- Phylloquinone (Vitamin K1)
- Menaquinone (Vitamin K2)
- 2-Methyl-1,4-naphthoquinone
Properties
CAS No. |
74347-27-6 |
|---|---|
Molecular Formula |
C11H8Ca2O8P2 |
Molecular Weight |
410.28 g/mol |
IUPAC Name |
dicalcium;(2-methyl-4-phosphonatooxynaphthalen-1-yl) phosphate |
InChI |
InChI=1S/C11H12O8P2.2Ca/c1-7-6-10(18-20(12,13)14)8-4-2-3-5-9(8)11(7)19-21(15,16)17;;/h2-6H,1H3,(H2,12,13,14)(H2,15,16,17);;/q;2*+2/p-4 |
InChI Key |
RERDPHFPZITDRV-UHFFFAOYSA-J |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1)OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Ca+2].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


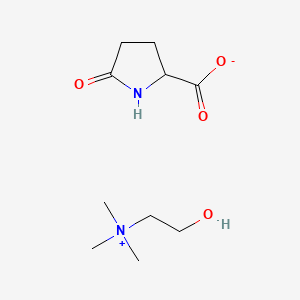
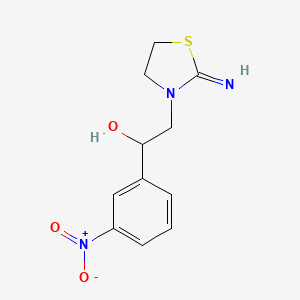
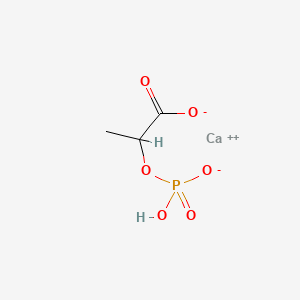

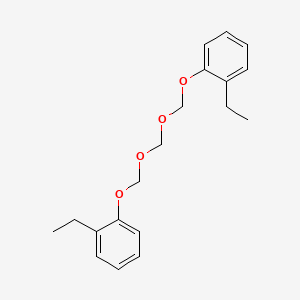
![2,2'-Methylenebis[4-tert-butyl-3,6-xylenol]](/img/structure/B12666848.png)
